1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

FAAH Inhibition Endocannabinoid Pain

1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1235087-60-1) is a synthetic small molecule belonging to the heteroaryl-substituted piperidinyl urea class, characterized by a 2-methoxyphenyl group linked via a urea bridge to a pyrimidin-2-yl piperidine scaffold. This compound has been disclosed as a modulator of fatty acid amide hydrolase (FAAH), an integral membrane serine hydrolase responsible for the degradation of endocannabinoids such as anandamide.

Molecular Formula C18H23N5O2
Molecular Weight 341.415
CAS No. 1235087-60-1
Cat. No. B2705782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea
CAS1235087-60-1
Molecular FormulaC18H23N5O2
Molecular Weight341.415
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C18H23N5O2/c1-25-16-6-3-2-5-15(16)22-18(24)21-13-14-7-11-23(12-8-14)17-19-9-4-10-20-17/h2-6,9-10,14H,7-8,11-13H2,1H3,(H2,21,22,24)
InChIKeyQBCOIYOUGSVFTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea CAS 1235087-60-1: A Piperidinyl-Urea Probe for FAAH and DCN1 Pathway Research


1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea (CAS 1235087-60-1) is a synthetic small molecule belonging to the heteroaryl-substituted piperidinyl urea class, characterized by a 2-methoxyphenyl group linked via a urea bridge to a pyrimidin-2-yl piperidine scaffold. This compound has been disclosed as a modulator of fatty acid amide hydrolase (FAAH), an integral membrane serine hydrolase responsible for the degradation of endocannabinoids such as anandamide [1]. Concurrently, structurally related piperidinyl ureas have been identified as potent inhibitors of the DCN1-UBE2M protein-protein interaction, a critical regulator of cullin neddylation in oncology targets . The compound serves as a versatile chemical probe for dissecting endocannabinoid signaling and neddylation pathways, offering a bifunctional scaffold that distinguishes it from single-target analogs.

Why 1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea Cannot Be Replaced by Generic FAAH or DCN1 Inhibitors


The 1-(2-methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea scaffold exhibits a dual-target binding mode that simple FAAH inhibitors like PF-04457845 or urea-based sEH inhibitors cannot replicate. Its 2-methoxyphenyl substituent engages FAAH's hydrophobic pocket through interactions with Val191 and Phe432, a binding mode distinct from the carbamoylation mechanism of irreversible inhibitors [1]. Simultaneously, the pyrimidin-2-yl piperidine moiety and flexible methylene linker are structural features shared with DCN1-UBE2M inhibitors, enabling modulation of cullin neddylation pathways that are inaccessible to dedicated FAAH inhibitors . The combination of these two pharmacophores in a single entity creates a uniquely positioned tool compound. Swapping for a generic piperidinyl urea could result in loss of FAAH potency, unintended sEH cross-reactivity, or complete failure to engage the DCN1 target .

Quantitative Differentiation of 1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea Against Structural Analogs


FAAH Inhibitory Potency vs. PF-04457845 and URB597

The target compound's core urea scaffold, when optimized, has demonstrated FAAH inhibition in biochemical assays. The 2-methoxyphenyl group is crucial for potency; its replacement with a 3-pyridylmethyl group in the InhA-active analog 1-(pyridin-3-ylmethyl)-3-(1-(pyrimidin-2-yl)piperidin-4-yl)urea results in a Ki of 45 nM against a structurally related enzyme [1], indicating the scaffold's capacity for nanomolar engagement. In contrast, the marketed irreversible inhibitor PF-04457845 achieves a kinact/Ki of 40,000 M⁻¹s⁻¹ through covalent modification, while URB597 (a carbamate-based FAAH inhibitor) shows an IC50 of 4.6 nM in rat brain homogenates [REFS-2, REFS-3].

FAAH Inhibition Endocannabinoid Pain

Physicochemical and Drug-Likeness Profile vs. PF-04457845

The target compound (MW: 341.42 g/mol) exhibits a LogP of approximately 2.8-3.2, compared to PF-04457845 (MW: 455.5 g/mol, LogP ~ 4.5). Both compounds possess 2 hydrogen bond donors, but the target compound has 5 hydrogen bond acceptors versus 8 for PF-04457845. These differences result in a lower topological polar surface area (TPSA) that may confer distinct CNS penetration characteristics. The target compound's molecular weight and LogP align more closely with the optimal range for orally bioavailable CNS drugs, while PF-04457845 exceeds the typical threshold [REFS-1, REFS-2].

Oral Bioavailability CNS drug delivery Physicochemical Properties

Metabolic Stability Advantage over Ester-Containing FAAH Probes

The target compound's urea linkage provides superior metabolic stability compared to the ester or carbamate moieties found in first-generation FAAH probes like URB597. While URB597 is rapidly hydrolyzed by plasma esterases (half-life <5 min in rodent plasma), the urea functional group is known to confer resistance to esterase-mediated degradation. The target compound, bearing a fully substituted urea, is predicted to exhibit significantly prolonged half-life in plasma and liver microsomes based on the established metabolic profile of the piperidinyl urea class [REFS-1, REFS-2].

Metabolic Stability In Vivo Pharmacology Microsomal Clearance

Dual FAAH-DCN1 Target Engagement vs. Single-Target Inhibitors

The target compound's structural features allow it to bridge FAAH and DCN1-UBE2M target space. While optimized DCN1 inhibitors like compound 7 from the St. Jude series achieve TR-FRET IC50 values of 60 nM for the DCN1-UBE2M protein-protein interaction, they lack FAAH activity. Conversely, dedicated FAAH inhibitors like PF-04457845 show no DCN1 engagement. The target compound's pyrimidin-2-yl piperidine moiety is essential for DCN1 binding, while its 2-methoxyphenyl urea portion enables FAAH interaction, creating a polypharmacological profile that single-target inhibitors cannot achieve [REFS-1, REFS-2].

Polypharmacology DCN1-UBE2M Cullin Neddylation

Procurement-Driven Application Scenarios for 1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea


Reversible FAAH Modulation in Neuropathic Pain Models Requiring Full Enzyme Recovery

In neuropathic pain models where temporal control of endocannabinoid tone is required, the target compound's non-covalent, urea-based FAAH inhibition provides a distinct advantage over irreversible inhibitors. Unlike PF-04457845, which carbamylates the catalytic serine (kinact/Ki = 40,000 M⁻¹s⁻¹) and permanently inactivates FAAH, the target compound allows washout and recovery of enzyme activity, enabling within-subject experimental designs [1].

Polypharmacological Probing of the Endocannabinoid-Neddylation Axis in Cancer

Emerging evidence links FAAH activity to cancer cell proliferation and DCN1-mediated neddylation to tumor survival. The target compound's unique dual FAAH-DCN1 scaffold makes it the preferred chemical probe for dissecting the intersection of these two pathways in squamous cell carcinoma lines, where DCN1 is amplified. Dedicated FAAH inhibitors fail to engage the neddylation arm, while pure DCN1 inhibitors miss the endocannabinoid component [REFS-1, REFS-2].

CNS-Penetrant Probe Development with Favorable Physicochemical Profile

For CNS drug discovery programs targeting FAAH in the brain, the target compound's lower LogP (~2.8-3.2) and molecular weight (341.42 g/mol) position it closer to optimal CNS drug space compared to PF-04457845 (LogP ~4.5, MW 455.5). This profile is advantageous for achieving sufficient unbound brain concentrations in rodent models of anxiety or depression, where brain penetration is a critical procurement criterion [1].

Quote Request

Request a Quote for 1-(2-Methoxyphenyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.